4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole

Description

Properties

IUPAC Name |

4-bromo-1-tert-butyl-3-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrN2/c1-6-7(9)5-11(10-6)8(2,3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLSAPNQDGCJAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Br)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675302 | |

| Record name | 4-Bromo-1-tert-butyl-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-83-6 | |

| Record name | 4-Bromo-1-(1,1-dimethylethyl)-3-methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-tert-butyl-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole

In the landscape of modern drug discovery and development, the pyrazole scaffold stands out as a "privileged pharmacophore," a core molecular structure frequently found in FDA-approved drugs and clinical candidates.[1][2] Its structural versatility and ability to engage with a wide array of biological targets have made it a cornerstone in medicinal chemistry.[1][3] Within this important class of heterocycles, 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole has emerged as a particularly valuable synthetic intermediate.

The strategic placement of a bromine atom at the C4 position provides a versatile chemical handle for introducing further molecular complexity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[4][5] The bulky tert-butyl group at the N1 position serves a dual purpose: it enhances solubility in organic solvents and provides steric shielding, which can influence the regioselectivity of subsequent reactions. This guide provides a comprehensive, field-proven methodology for the reliable synthesis of this key building block, grounded in mechanistic principles and practical laboratory insights.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole is most efficiently approached via a two-step sequence. This strategy prioritizes high yields, operational simplicity, and the use of readily available starting materials.

-

Step 1: Pyrazole Ring Formation. The core 1-(tert-butyl)-3-methyl-1H-pyrazole scaffold is constructed via a classical condensation reaction between tert-butylhydrazine and a suitable 1,3-dielectrophile, in this case, acetylacetone. This is a variation of the Knorr pyrazole synthesis, a robust and widely utilized method for forming pyrazole rings.[6]

-

Step 2: Regioselective Bromination. The synthesized pyrazole is then subjected to electrophilic aromatic substitution to install the bromine atom. The pyrazole ring is electron-rich, making it susceptible to electrophilic attack. The C4 position is the most electronically and sterically accessible site for substitution, allowing for highly regioselective bromination.

The overall synthetic workflow is depicted below.

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole

Abstract: Pyrazole derivatives form the backbone of numerous pharmacologically active compounds and advanced materials.[1] This guide provides a detailed, predictive framework for the synthesis and comprehensive characterization of a specific, highly functionalized derivative: 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole. As direct, consolidated experimental data for this exact molecule is sparse in current literature, this document leverages expert knowledge of organic synthesis and spectroscopic principles to establish a reliable protocol. We present a robust synthetic route via regioselective N-alkylation and outline a multi-technique analytical workflow, including predicted data for NMR, MS, and IR spectroscopy. This guide is intended for researchers in medicinal chemistry and materials science, offering the causal insights and self-validating protocols necessary for successful synthesis and unambiguous structural verification.

Molecular Profile and Strategic Importance

4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole is a strategically designed molecule. The pyrazole core is a known pharmacophore, the bromo-substituent at the C4 position serves as a versatile handle for further functionalization (e.g., cross-coupling reactions), and the N1-tert-butyl group enhances lipophilicity and sterically directs reactions, potentially improving metabolic stability and target engagement in drug candidates.

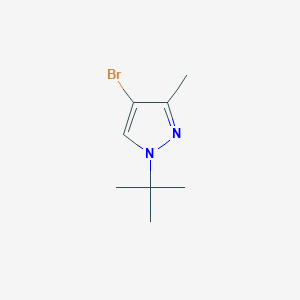

Chemical Structure

Below is the chemical structure of the target compound, 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole.

Caption: Structure of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole.

Predicted Physicochemical Properties

The properties below are estimated based on the compound's structure and data from close analogs.

| Property | Predicted Value | Rationale & References |

| Molecular Formula | C₈H₁₃BrN₂ | Based on atomic composition. |

| Molecular Weight | 217.11 g/mol | Calculated from the molecular formula.[2] |

| Physical State | Low-melting solid or viscous oil | The bulky, non-polar tert-butyl group may disrupt crystal packing, lowering the melting point compared to the solid precursor, 4-bromo-3-methyl-1H-pyrazole (m.p. 77-79 °C). |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, Ethyl Acetate, Methanol). Insoluble in water. | The increased lipophilicity from the tert-butyl group enhances solubility in non-polar solvents. |

| Boiling Point | > 200 °C (at 760 mmHg) | Expected to be higher than related, less substituted pyrazoles like 4-bromo-1-methyl-1H-pyrazole (b.p. 185-188 °C).[3] |

Proposed Synthesis Protocol: Regioselective N-Alkylation

Expertise & Causality: The most logical and field-proven approach to synthesize the target compound is through the N-alkylation of the commercially available precursor, 4-bromo-3-methyl-1H-pyrazole. The key challenge in pyrazole alkylation is regioselectivity, as the proton can reside on either nitrogen. However, for a bulky electrophile like a tert-butyl group, the reaction is strongly biased toward the less sterically hindered nitrogen (N1), which is adjacent to the unsubstituted C5 position. This steric control is a reliable method for achieving high regioselectivity.[4] While acid-catalyzed methods using tert-butyl trichloroacetimidate can be effective, they sometimes fail for tert-butyl groups due to competing elimination reactions.[5] A more robust method involves deprotonation with a strong base followed by reaction with an alkyl halide, although tert-butyl halides are prone to elimination. A superior and highly effective method utilizes isobutylene gas under acidic conditions, which generates the tert-butyl cation in situ for electrophilic attack on the pyrazole nitrogen.

Synthetic Workflow Diagram

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Step-by-Step Protocol

This protocol is a self-validating system. The progress of each step can be monitored using standard analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-bromo-3-methyl-1H-pyrazole (1.0 eq). Dissolve the solid in anhydrous dichloromethane (CH₂Cl₂).

-

Causality: Anhydrous conditions are crucial to prevent side reactions with water.

-

-

Acid Catalyst Addition: Cool the solution to 0 °C using an ice bath. Slowly add concentrated sulfuric acid (H₂SO₄, ~0.1 eq) as the catalyst.

-

Causality: The strong acid protonates the isobutylene, facilitating the formation of the tert-butyl carbocation, which is the active electrophile. Cooling controls the initial exothermic reaction.

-

-

Alkylation: While maintaining the temperature at 0 °C, bubble isobutylene gas through the stirred solution at a slow, steady rate. Monitor the reaction's progress by TLC, observing the consumption of the starting material.

-

Causality: A slow addition rate ensures efficient capture of the generated carbocation by the pyrazole, minimizing polymerization of the isobutylene.

-

-

Reaction Completion & Quench: Once the starting material is consumed (typically 2-4 hours), stop the isobutylene flow. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is neutral or slightly basic.

-

Causality: The bicarbonate solution neutralizes the sulfuric acid catalyst, stopping the reaction and preventing product degradation during workup.

-

-

Workup & Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers.

-

Causality: This step isolates the organic product from the aqueous phase containing inorganic salts.

-

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Causality: Removal of residual water is essential before final purification to ensure accurate yield and prevent interference with characterization.

-

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

-

Causality: Chromatography separates the desired product from any unreacted starting material, potential N2-alkylated isomer, and other byproducts based on polarity.

-

Comprehensive Characterization Workflow

Unambiguous structural confirmation requires a multi-technique approach. The following sections detail the expected outcomes from key analytical methods.

Characterization Workflow Diagram

Caption: Multi-technique workflow for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure and connectivity of the molecule. Spectra should be recorded in a deuterated solvent such as CDCl₃.

Predicted ¹H NMR Data (300-500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.4-7.5 | Singlet | 1H | C5-H | The lone proton on the pyrazole ring. Its chemical shift is influenced by the adjacent nitrogen and the C4-bromo substituent. |

| ~ 2.2-2.3 | Singlet | 3H | C3-CH₃ | The methyl group at the C3 position. |

| ~ 1.6-1.7 | Singlet | 9H | N1-C(CH₃)₃ | The nine equivalent protons of the tert-butyl group, appearing as a sharp singlet due to the quaternary carbon attachment.[1] |

Predicted ¹³C NMR Data (75-125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 148-150 | C3 | Carbon bearing the methyl group, deshielded by the adjacent N2. |

| ~ 138-140 | C5 | Carbon bearing the lone proton, deshielded by the adjacent N1. |

| ~ 95-97 | C4 | Carbon bearing the bromine atom. The 'heavy atom effect' of bromine shields this carbon, shifting it significantly upfield.[6] |

| ~ 60-62 | N1-C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~ 29-31 | N1-C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group.[1] |

| ~ 11-13 | C3-CH₃ | The methyl carbon at the C3 position. |

Mass Spectrometry (MS)

MS provides the molecular weight and crucial isotopic information.

Predicted Mass Spectrometry Data

| m/z Value | Ion | Key Feature & Rationale |

|---|---|---|

| 216 & 218 | [M]⁺ & [M+2]⁺ | The Bromine Isotopic Pattern: The molecular ion will appear as a pair of peaks of nearly equal intensity (approx. 1:1 ratio), separated by 2 m/z units. This is the definitive signature for a molecule containing a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).[7][8] |

| 201 & 203 | [M-CH₃]⁺ | Loss of a methyl radical from the tert-butyl group is a likely fragmentation pathway. |

| 161 | [M-C₄H₈]⁺ | Loss of isobutylene via McLafferty-type rearrangement or fragmentation. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups and the absence of the N-H bond from the starting material.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

|---|---|---|

| 2980-2870 | C-H stretch (aliphatic) | Confirms the presence of the methyl and tert-butyl groups. |

| ~3120 | C-H stretch (aromatic) | Corresponds to the C5-H stretch on the pyrazole ring.[9] |

| 1550-1450 | C=N, C=C stretch | Characteristic stretching vibrations of the pyrazole aromatic ring system.[10] |

| Absence of broad peak ~3200-3400 | No N-H stretch | This is a critical diagnostic feature, confirming that the N-alkylation reaction was successful and the N-H proton of the precursor is no longer present.[9] |

Elemental Analysis

As a final confirmation of purity and composition, elemental analysis should be performed.

Calculated Elemental Composition for C₈H₁₃BrN₂

-

Carbon (C): 44.26%

-

Hydrogen (H): 6.04%

-

Nitrogen (N): 12.90%

Safety and Handling

Based on the hazard classifications for the precursor 4-bromo-3-methyl-1H-pyrazole, the target compound should be handled with care.

-

GHS Pictograms: GHS07 (Exclamation Mark)

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

This guide provides a comprehensive, predictive, and actionable framework for the synthesis and characterization of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole. By following the proposed regioselective N-alkylation protocol, researchers can reliably synthesize this valuable building block. The detailed breakdown of expected spectroscopic data (NMR, MS, IR) serves as a robust benchmark for structural verification, ensuring high confidence in the final product's identity and purity. This methodological approach empowers researchers to efficiently incorporate this and similar functionalized pyrazoles into their drug discovery and materials science programs.

References

-

Schlosser, M., & Limat, D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molbank, 2022(3), M1433. [Link]

-

Rojas, R., et al. (2022). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2022(3), M1448. [Link]

-

Rojas, R., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1847. [Link]

- Tanaka, K., et al. (1996). N-alkylation method of pyrazole.

-

Kim, J., & Chang, S. (2010). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Chemical Communications, 46(42), 7999-8001. [Link]

-

Sobrino, C., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(21), 5042. [Link]

-

PubChem. (n.d.). 1-tert-Butyl-1H-pyrazole. Retrieved January 21, 2026, from [Link]

-

Rojas, R., et al. (2022). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

-

PubChem. (n.d.). 4-bromo-3-methyl-1H-pyrazole. Retrieved January 21, 2026, from [Link]

-

Hockstedler, A. N., et al. (2018). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Journal of Heterocyclic Chemistry, 55(1), 126-133. [Link]

-

ResearchGate. (n.d.). Structures and tautomerism of substituted pyrazoles. Retrieved January 21, 2026, from [Link]

-

Plesa, A. C., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8234. [Link]

-

Schlosser, M. J., & Limat, D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

-

Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry, 87(15), 10018-10025. [Link]

-

Reva, I., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4277. [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

-

Anderson, D. M. W., & Duncan, J. L. (1961). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 169-172. [Link]

-

Shaabani, A., et al. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(10), 1185-1189. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 21, 2026, from [Link]

-

Nikpassand, M., et al. (2010). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 2(1), 264-268. [Link]

-

Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-686. [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. Retrieved January 21, 2026, from [Link]

-

Kowalewski, J., et al. (2014). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 52(5), 221-224. [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. Retrieved January 21, 2026, from [Link]

-

Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 56(10), 978-990. [Link]

-

University of Colorado Boulder. (n.d.). Introduction to Spectroscopy V: Mass Spectrometry. Retrieved January 21, 2026, from [Link]

-

Johnson, C. H., et al. (2022). Understanding isotopes, isomers, and isobars in mass spectrometry. Clinical Mass Spectrometry, 25, 10-18. [Link]

-

Chemistry LibreTexts. (2014). 13.3: Isotopes in Mass Spectrometry. Retrieved January 21, 2026, from [Link]

Sources

- 1. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]

- 2. 4-bromo-3-methyl-1H-pyrazole | C4H5BrN2 | CID 83741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-1-methyl-1H-pyrazole 97 15803-02-8 [sigmaaldrich.com]

- 4. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. ochem.weebly.com [ochem.weebly.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of molecular design. Among these, pyrazole derivatives are of paramount importance, exhibiting a wide array of biological activities and serving as versatile synthetic intermediates. This guide provides an in-depth technical exploration of the spectroscopic characterization of a key pyrazole derivative, 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole .

This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of how to elucidate and confirm the structure of this molecule using fundamental spectroscopic techniques. As we delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will not only present the data but also rationalize the experimental observations, thereby providing a robust framework for the analysis of related compounds.

The strategic placement of the bromo, tert-butyl, and methyl substituents on the pyrazole core imparts specific electronic and steric properties to the molecule, making a thorough spectroscopic analysis essential for unambiguous identification and for predicting its reactivity and potential interactions in biological systems.

Molecular Structure and Spectroscopic Correlation

The structural features of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole are pivotal to interpreting its spectroscopic data. The following diagram illustrates the molecule's structure and numbering convention, which will be referenced throughout this guide.

Caption: Molecular structure of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole, the ¹H NMR spectrum is expected to be relatively simple and highly informative.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 | Singlet | 1H | H5 (pyrazole ring) | The lone proton on the pyrazole ring is at the C5 position. It is expected to be a singlet as there are no adjacent protons. Its chemical shift is influenced by the electron-withdrawing bromine at C4 and the overall aromaticity of the ring. |

| ~2.2 | Singlet | 3H | -CH₃ (at C3) | The methyl protons at the C3 position are expected to appear as a singlet. The chemical shift is in the typical range for a methyl group attached to an sp²-hybridized carbon of a heterocyclic ring. |

| ~1.6 | Singlet | 9H | -C(CH₃)₃ (at N1) | The nine equivalent protons of the tert-butyl group will produce a sharp singlet. The bulky tert-butyl group shields these protons, leading to an upfield chemical shift. |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Probe: Standard 5 mm broadband probe.

-

Temperature: 298 K.

-

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse (zg30).

-

Spectral Width: 16 ppm.

-

Number of Scans: 16 (adjust as needed for signal-to-noise).

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons.

-

-

Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule. The spectrum for 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole is expected to show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~148 | C3 | The carbon bearing the methyl group is expected to be downfield due to its position in the heterocyclic ring and attachment to a nitrogen atom. |

| ~138 | C5 | The C5 carbon, bonded to a proton and two nitrogen atoms, will have a characteristic chemical shift in the aromatic region of the spectrum. |

| ~92 | C4 | The direct attachment of the electronegative bromine atom causes a significant upfield shift of the C4 carbon, a phenomenon known as the "heavy atom effect". |

| ~61 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~30 | -C(CH₃ )₃ | The three equivalent methyl carbons of the tert-butyl group. |

| ~12 | -CH₃ (at C3) | The methyl carbon at the C3 position is expected to be the most upfield signal. |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup:

-

Spectrometer: 100 MHz (for a 400 MHz ¹H instrument).

-

Probe: Standard 5 mm broadband probe.

-

-

Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 240 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing:

-

Apply a Fourier transform with exponential line broadening.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the CDCl₃ solvent peak (δ = 77.16 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole, the IR spectrum will be characterized by vibrations of the pyrazole ring and the alkyl substituents.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretching (aromatic, pyrazole ring) |

| 2980-2850 | Strong | C-H stretching (aliphatic, -CH₃ and -C(CH₃)₃) |

| ~1550 | Medium | C=N stretching (pyrazole ring) |

| ~1500 | Medium | C=C stretching (pyrazole ring) |

| 1470-1450 | Medium | C-H bending (aliphatic) |

| 1100-1000 | Strong | C-N stretching |

| Below 800 | Strong | C-Br stretching |

The C-Br stretching vibration is expected to appear at a low wavenumber due to the high mass of the bromine atom[1].

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Setup:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Detector: DTGS or MCT detector.

-

-

Acquisition:

-

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Collect the sample spectrum.

-

The final spectrum is reported in terms of absorbance or transmittance as a function of wavenumber.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments[2].

Predicted Mass Spectrum

-

Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected. Due to the presence of one bromine atom, there will be two peaks of approximately equal intensity at m/z values corresponding to the molecular weights with ⁷⁹Br and ⁸¹Br.

-

Key Fragmentation Pathways:

-

Loss of a methyl group (-CH₃): A fragment corresponding to [M - 15]⁺.

-

Loss of the tert-butyl group (-C₄H₉): A significant fragment corresponding to [M - 57]⁺. This is often a favorable fragmentation for tert-butyl containing compounds.

-

Loss of bromine radical (-Br): A fragment corresponding to [M - 79/81]⁺.

-

The following diagram illustrates the predicted fragmentation workflow:

Caption: Predicted major fragmentation pathways in the mass spectrum.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Inject a solution of the sample onto a GC column for separation prior to introduction into the mass spectrometer.

-

-

Ionization Method:

-

Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns.

-

Electrospray Ionization (ESI): A soft ionization technique that typically yields a prominent protonated molecular ion [M+H]⁺.

-

-

Mass Analyzer:

-

Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzer.

-

-

Data Acquisition:

-

Acquire data over a suitable mass range (e.g., m/z 50-500).

-

Conclusion

The comprehensive spectroscopic analysis of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole, utilizing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a self-validating system for its structural elucidation. Each technique offers a unique and complementary piece of the structural puzzle. The predicted data, based on established principles of spectroscopy and comparison with closely related analogs, serves as a robust guide for researchers. By following the detailed experimental protocols, scientists can confidently confirm the identity and purity of this important synthetic building block, paving the way for its application in drug discovery and materials science.

References

-

MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

-

ResearchGate. (2009). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

International Journal for Multidisciplinary Research. (2026). Synthesis of Pyrazole Derivatives A Review. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectral data of Pyrazoline derivatives (1-6). Retrieved from [Link]

-

Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

SpectraBase. (n.d.). 4-Bromo-3-methylpyrazole. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-3-methyl-1H-pyrazole. Retrieved from [Link]

-

Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]

-

Canadian Journal of Chemistry. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-butyl-1-methyl-pyrazole. Retrieved from [Link]

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

-

MSU Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... Retrieved from [Link]

-

YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from [Link]

Sources

physical and chemical properties of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, pyrazoles stand out for their remarkable versatility and presence in a multitude of biologically active molecules. This technical guide focuses on a specific, yet highly significant derivative: 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole . The strategic placement of a bromine atom, a bulky tert-butyl group, and a methyl group on the pyrazole core imparts a unique combination of steric and electronic properties. This makes it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the realm of drug discovery where fine-tuning of molecular properties is paramount. This document serves as a comprehensive resource, consolidating available data on its physicochemical properties, synthesis, reactivity, and safe handling, to empower researchers in leveraging its full potential.

Core Molecular Attributes

At the heart of its utility lies the fundamental molecular structure and associated properties of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole.

Structural and Physicochemical Properties

While specific experimental data for 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole is not abundantly available in public literature, we can infer its properties from closely related analogs and computational predictions.

| Property | Value (Estimated/Inferred) | Source/Basis for Inference |

| CAS Number | 135460-31-8 | Chemical Abstract Service |

| Molecular Formula | C₈H₁₃BrN₂ | Derived from structure |

| Molecular Weight | 217.11 g/mol | Calculated from molecular formula |

| Appearance | Likely a colorless to light yellow liquid or low-melting solid | Inferred from related compounds like 4-bromo-1-tert-butyl-1H-pyrazole (liquid) and 4-bromo-3-methyl-1H-pyrazole (solid) |

| Melting Point | Not available | - |

| Boiling Point | > 200 °C (Estimated) | Inferred from related compounds |

| Solubility | Soluble in common organic solvents (e.g., methanol, dichloromethane, ethyl acetate). Limited solubility in water. | General solubility of similar organic compounds |

Note: The lack of extensive experimental data highlights an opportunity for further research to fully characterize this compound.

Spectral Data Interpretation (Predicted)

Predictive models and data from analogous structures can provide insight into the expected spectral characteristics of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~7.3-7.5 ppm (s, 1H): This singlet would correspond to the C5-H proton on the pyrazole ring.

-

δ ~2.2-2.4 ppm (s, 3H): This singlet is attributed to the methyl protons at the C3 position.

-

δ ~1.6-1.8 ppm (s, 9H): This prominent singlet represents the nine equivalent protons of the tert-butyl group at the N1 position.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~148-152 ppm: C3 of the pyrazole ring (attached to the methyl group).

-

δ ~138-142 ppm: C5 of the pyrazole ring.

-

δ ~95-100 ppm: C4 of the pyrazole ring (attached to the bromine atom).

-

δ ~60-65 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~29-31 ppm: Methyl carbons of the tert-butyl group.

-

δ ~10-15 ppm: C3-methyl carbon.

-

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole is not explicitly detailed in readily available literature. However, a logical synthetic approach can be devised based on established pyrazole chemistry.

Proposed Synthetic Pathway

A plausible and efficient synthesis would likely involve a multi-step process, leveraging the regioselective functionalization of a pyrazole precursor.

Figure 1. A proposed two-step synthesis of the target compound.

Step-by-Step Methodology:

-

N-tert-Butylation of 3-Methyl-1H-pyrazole: The initial step involves the introduction of the bulky tert-butyl group onto the nitrogen atom of the pyrazole ring. This can be achieved by reacting 3-methyl-1H-pyrazole with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or a solid acid catalyst. The tert-butyl group preferentially attaches to the less sterically hindered nitrogen (N1).

-

Regioselective Bromination: The subsequent step is the bromination of the pyrazole ring. Due to the directing effects of the alkyl substituents, the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic substitution. A mild brominating agent such as N-Bromosuccinimide (NBS) in a solvent like dichloromethane (DCM) at or below room temperature is a standard and effective method for this transformation.[1] The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

Causality in Experimental Choices:

-

Choice of tert-butylation reagent: Isobutylene is an economical and efficient source of the tert-butyl carbocation under acidic conditions.

-

Choice of brominating agent: NBS is favored over elemental bromine for its selectivity and safer handling, minimizing the formation of polybrominated byproducts.

-

Solvent Selection: Dichloromethane is a common choice for bromination reactions as it is relatively inert and facilitates easy workup.

Reactivity Profile and Synthetic Utility

The bromine atom at the C4 position is the key to the synthetic utility of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole. It serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups.

Figure 2. Common cross-coupling reactions utilizing the C4-bromo substituent.

This reactivity profile makes 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole a valuable precursor for generating libraries of novel compounds for high-throughput screening in drug discovery programs. The tert-butyl group provides steric bulk, which can be crucial for modulating binding interactions with biological targets, while the methyl group can also influence the electronic and steric environment.

Safety and Handling: A Researcher's Responsibility

Hazard Identification and Precautionary Measures

Based on analogous compounds, the following hazards should be anticipated:

-

Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[2][3]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3]

-

Harmful if Swallowed: May be harmful if ingested.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat should be worn at all times. In cases of potential splashing, additional protective clothing may be necessary.

-

Respiratory Protection: Work in a well-ventilated fume hood. If handling large quantities or if ventilation is inadequate, a respirator with an appropriate cartridge should be used.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. It is crucial to consult with your institution's environmental health and safety department for specific guidelines.

Conclusion and Future Outlook

4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole represents a promising, yet underexplored, building block in synthetic chemistry. Its unique substitution pattern offers a strategic advantage for the development of novel compounds with tailored properties. While this guide has consolidated the available information and provided expert-driven insights into its synthesis and reactivity, there is a clear need for further experimental characterization of its physical and chemical properties. As researchers continue to explore the vast chemical space of pyrazole derivatives, a thorough understanding of such key intermediates will be instrumental in driving innovation in drug discovery and materials science.

References

-

PubChem. 4-bromo-3-methyl-1H-pyrazole. [Link]

-

PubChem. 4-Bromopyrazole. [Link]

-

Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]

-

SpectraBase. 4-Bromo-3-methylpyrazole. [Link]

-

ResearchGate. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]

-

MySkinRecipes. tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate. [Link]

-

CAS Common Chemistry. 5,6,7,8-Tetramethoxy-2-(2,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one. [Link]

-

MDPI. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]

-

ResearchGate. Synthesis, structural characterization, and theoretical studies of new pyrazole (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol and (E)-2-{[(1-(4-bromophenyl). [Link]

-

PubChem. 8-Ethyl-1,3,4,6,7,8-hexahydro-4,6,6,8-tetramethylcyclopenta(g)-2-benzopyran. [Link]

-

Cheméo. Chemical Properties of 1,3-Butadiyne (CAS 460-12-8). [Link]

-

sioc-journal.cn. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. [Link]211003)

Sources

stability and reactivity of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole

An In-depth Technical Guide to the Stability and Reactivity of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole, a key heterocyclic building block in modern organic synthesis. The document details the compound's stability profile, including thermal, hydrolytic, and handling considerations, and offers an in-depth exploration of its chemical reactivity. The primary focus is on its utility in palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions—which are fundamental to the construction of complex molecules in medicinal chemistry and materials science. This guide synthesizes field-proven insights with established chemical principles, providing detailed experimental protocols, mechanistic diagrams, and a consolidated reference list to support researchers in leveraging this versatile reagent.

Introduction: A Versatile Heterocyclic Scaffold

4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole is a strategically functionalized pyrazole derivative. The pyrazole core is a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds, prized for its ability to engage in hydrogen bonding and its metabolic stability.[1] The specific substitution pattern of this molecule offers distinct advantages for synthetic chemists:

-

The 4-Bromo Substituent: This serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. It allows for the facile and regioselective introduction of aryl, heteroaryl, alkynyl, and amino moieties.[2][3]

-

The 1-tert-Butyl Group: This bulky alkyl group serves two critical functions. First, it acts as a robust protecting group for the pyrazole nitrogen, preventing unwanted side reactions under a variety of conditions.[4] Its steric hindrance can also influence the conformation of the final molecule. Second, unlike N-H or N-benzyl pyrazoles, it ensures a single, unambiguous regioisomer is carried through multi-step syntheses.

-

The 3-Methyl Group: This group provides a point of steric and electronic differentiation on the pyrazole ring, influencing the molecule's overall properties and interactions with biological targets.

This combination of features makes 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole an invaluable intermediate for creating diverse molecular libraries and targeting complex lead compounds in drug discovery.

Physicochemical and Safety Profile

A summary of the key properties and safety information for the parent scaffold and related structures is provided below.

| Property | Data | Reference(s) |

| Molecular Formula | C₈H₁₃BrN₂ | - |

| Molecular Weight | 217.11 g/mol | - |

| Parent CAS Number | 13808-64-5 (for 4-Bromo-3-methyl-1H-pyrazole) | [5][6] |

| Appearance | Typically an off-white to yellow solid | - |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [6][7] |

| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water) | [6][8] |

Synthesis and Characterization

The synthesis of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole typically begins with the commercially available 4-bromo-3-methyl-1H-pyrazole. The introduction of the tert-butyl group at the N1 position is the key transformation.

General Synthetic Workflow

The workflow involves the deprotonation of the N-H pyrazole followed by alkylation with a suitable tert-butyl source.

Caption: General workflow for N-tert-butylation of 4-bromo-3-methyl-1H-pyrazole.

Characterization

Full characterization is essential to confirm the structure and purity. Key techniques include:

-

¹H and ¹³C NMR Spectroscopy: To confirm the substitution pattern and the presence of the tert-butyl and methyl groups.[9]

-

Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a monobrominated compound.

Chemical Stability

Understanding the stability of the title compound is critical for its storage, handling, and application in synthesis.

-

Thermal Stability: The pyrazole ring is a robust aromatic heterocycle. While highly nitrated pyrazoles are studied as energetic materials for their decomposition pathways, standard pyrazole derivatives like the title compound are thermally stable under typical laboratory conditions (e.g., heating in high-boiling solvents up to ~150 °C).[10][11] Significant decomposition would not be expected under standard reflux or microwave heating conditions used for cross-coupling.

-

Hydrolytic Stability: The N-tert-butyl group is generally stable to neutral and basic aqueous conditions. However, like other tert-butyl protecting groups, it can be susceptible to cleavage under strong acidic conditions (e.g., trifluoroacetic acid). Studies on related pyrazole esters have highlighted that hydrolytic stability can be a factor, particularly for derivatives used in aqueous biological assays.[12][13] For synthetic purposes, the compound is stable to the aqueous workups typical of organic reactions.

-

Compatibility with Reagents: The compound is incompatible with strong oxidizing agents.[14] The C-Br bond can be reactive toward strong bases, especially at elevated temperatures, potentially leading to elimination or other side reactions. However, it is stable to the common bases used in cross-coupling reactions, such as carbonates and phosphates.

-

Storage and Handling: Based on data for analogous compounds, 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[6][14] Due to its irritant properties, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[15] Handling should be done in a chemical fume hood to avoid inhalation of dust.[6]

Chemical Reactivity: A Hub for Molecular Diversification

The primary locus of reactivity is the C4-Br bond, making the molecule an ideal substrate for palladium-catalyzed cross-coupling reactions. The tert-butyl group at the N1 position ensures that the catalyst interacts specifically at the C4 position without interference from the pyrazole nitrogen.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the bromopyrazole with an aryl or heteroaryl boronic acid (or ester). This reaction is a cornerstone for synthesizing biaryl structures prevalent in pharmaceuticals.[16][17]

-

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the bromopyrazole to a Pd(0) species, transmetalation with the activated boronic acid, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[17] The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the reductive elimination step. Bulky, electron-rich phosphine ligands are often highly effective.[18]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocols

The following protocols are generalized from established procedures for 4-bromopyrazoles and serve as a robust starting point for optimization. [19][20][21][22]

Protocol 6.1: Suzuki-Miyaura Coupling

Objective: To synthesize 1-(tert-butyl)-3-methyl-4-phenyl-1H-pyrazole.

Materials:

-

4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 mixture, 5 mL)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add the 1,4-dioxane/water solvent mixture via syringe.

-

Heating: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Protocol 6.2: Sonogashira Coupling

Objective: To synthesize 4-(phenylethynyl)-1-(tert-butyl)-3-methyl-1H-pyrazole.

Materials:

-

4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole (1.0 mmol, 1.0 equiv)

-

Phenylacetylene (1.1 mmol, 1.1 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)

-

Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)

-

Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

-

Solvent: Tetrahydrofuran (THF), anhydrous (5 mL)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube, add 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole, PdCl₂(PPh₃)₂, and CuI.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Reagent Addition: Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.

-

Heating: Heat the reaction mixture to 60 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling, filter the reaction mixture through a pad of Celite to remove inorganic salts, washing with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the coupled product.

Protocol 6.3: Buchwald-Hartwig Amination

Objective: To synthesize N-benzyl-1-(tert-butyl)-3-methyl-1H-pyrazol-4-amine.

Materials:

-

4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole (1.0 mmol, 1.0 equiv)

-

Benzylamine (1.2 mmol, 1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

-

Solvent: Toluene, anhydrous (5 mL)

Procedure:

-

Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add NaOtBu, Pd₂(dba)₃, and Xantphos to a flame-dried Schlenk tube.

-

Reagent Addition: Remove the tube from the glovebox. Add 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with Argon three times.

-

Solvent and Amine Addition: Add anhydrous toluene and benzylamine via syringe.

-

Heating: Heat the reaction mixture to 110 °C and stir for 16-24 hours. Monitor progress by LC-MS.

-

Workup: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate (20 mL).

-

Extraction and Purification: Separate the layers, extract the aqueous phase with ethyl acetate (2 x 15 mL), combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole stands out as a robust and highly versatile building block for chemical synthesis. Its well-defined stability profile ensures reliable handling and compatibility with a broad range of reaction conditions. The true power of this reagent lies in the reactivity of its C4-bromo substituent, which provides a reliable entry point for sophisticated palladium-catalyzed cross-coupling reactions. By enabling the strategic formation of key C-C and C-N bonds, this compound offers chemists an efficient and modular approach to constructing complex molecular architectures, accelerating discovery programs in pharmaceuticals, agrochemicals, and materials science.

References

- Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. (n.d.).

- Advancing thermal stability through positional pyrazole isomerization: Synthesis and characterization of 2'-(1H-pyrazol-4-yl)

- Unraveling the impact of regioisomerism on the thermal stability of highly nitrated energetic pyrazoles: a DFT study. (n.d.).

- Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.

- High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge. (n.d.).

- 4-bromo-3-methyl-1H-pyrazole. (n.d.). PubChem.

- tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate 1021919-24-3 wiki. (n.d.). Guidechem.

- 4-bromo-1-tert-butyl-3-methyl-1h-pyrazole-5-carboxylic acid. (n.d.). PubChemLite.

- Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. (2021).

- SAFETY D

- 4-Bromo-3-methylpyrazole. (2023). Apollo Scientific.

- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2009). PMC - NIH.

- 4-Bromopyrazole 99 2075-45-8. (n.d.). Sigma-Aldrich.

- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). Arkivoc.

- Optimization of the Sonogashira coupling of 4-bromo-3-... (n.d.).

- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.

- 4-Bromopyrazole | C3H3BrN2. (n.d.). PubChem.

- 4-Bromo-3-methylpyrazole. (n.d.). SpectraBase.

- tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxyl

- 4-BROMO-3-(TERT-BUTYL)

- Application Notes and Protocols: Buchwald-Hartwig Amination of 1-benzyl-4-bromo-1H-pyrazole. (2025). Benchchem.

- 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2025).

- Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalon

- Buchwald–Hartwig amin

- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). NIH.

- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2009). PubMed.

- 4-Bromo-3-tert-butyl-1H-pyrazole DiscoveryCPR 60061-63-4. (n.d.). Sigma-Aldrich.

- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig

- Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). PMC - NIH.

- Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-bromo-1-methylpyrazole. (2025). Benchchem.

- 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (n.d.). MDPI.

- Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (n.d.). Organic Syntheses.

- Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. (2018). RSC Publishing.

- Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. (2021).

- ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. (2025).

- Preparation of sec and tert amines by Buchwald-Hartwig Amin

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). PMC.

- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 1-Benzyl-4-bromo-1H-pyrazole. (2025). Benchchem.

- Application Notes and Protocols for Sonogashira Coupling of 1-benzyl-4-bromo-1H-pyrazole. (2025). Benchchem.

- Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol. (2022). Chemistry Stack Exchange.

- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI.

- WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]

- 3. mdpi.com [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 4-bromo-3-methyl-1H-pyrazole | C4H5BrN2 | CID 83741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-ブロモピラゾール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.ca [fishersci.ca]

- 15. fishersci.com [fishersci.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole in Organic Solvents

Introduction

In the landscape of medicinal chemistry and materials science, pyrazole derivatives represent a cornerstone scaffold, renowned for their diverse biological activities and versatile chemical properties.[1][2][3] The compound 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole is a member of this important class, incorporating key structural motifs that influence its behavior in chemical systems. For researchers in synthesis, purification, formulation, and high-throughput screening, a comprehensive understanding of a compound's solubility is not merely a matter of convenience; it is a critical parameter that dictates experimental design, reaction efficiency, and the ultimate bioavailability of a potential therapeutic agent.[4][5]

Part 1: Physicochemical Profile and Solubility Prediction

The solubility of a molecule is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between solute and solvent.[6] To predict the solubility of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole, we must analyze the contribution of each of its structural components.

Molecular Structure Analysis:

-

Pyrazole Core: The five-membered aromatic ring containing two adjacent nitrogen atoms imparts a degree of polarity to the molecule. The pyridine-like nitrogen (at position 2) is a hydrogen bond acceptor, capable of interacting with protic solvents.[2][3]

-

N-tert-butyl Group: This is arguably the most influential substituent for determining solubility. The bulky, nonpolar tert-butyl group significantly increases the molecule's lipophilicity and steric hindrance. Crucially, it replaces the acidic N-H proton found in unsubstituted pyrazoles, thereby eliminating the molecule's ability to act as a hydrogen bond donor .[7] This change fundamentally alters its interaction profile, reducing its affinity for highly polar, protic solvents compared to its N-H counterparts.

-

4-Bromo Substituent: The bromine atom adds to the molecular weight and introduces a polarizable halogen. It contributes to dipole-dipole and van der Waals interactions but does not engage in hydrogen bonding.

-

3-Methyl Group: This small alkyl group adds to the nonpolar character of the molecule.

Predicted Intermolecular Interactions and Solubility:

The dominant characteristics of the molecule are its overall nonpolar nature, driven by the large tert-butyl group, and its inability to donate hydrogen bonds. However, the polarity of the pyrazole ring and the bromo-substituent allow for moderate dipole-dipole interactions.

Caption: Predicted intermolecular forces governing solubility.

Predicted Solubility Profile:

Based on this analysis, we can predict a qualitative solubility profile. The compound is expected to be most soluble in solvents that are moderately polar and aprotic, or in nonpolar solvents, and less soluble in highly polar, protic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane, Toluene | Medium to High | The large nonpolar surface area from the tert-butyl and methyl groups will interact favorably via London dispersion forces. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN) | High | These solvents offer a good balance. Their polarity can interact with the pyrazole ring's dipole moment, without requiring hydrogen bond donation from the solute. |

| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very High | Strong dipolar interactions are expected, making these excellent solvents for dissolving a wide range of pyrazole derivatives.[4] |

| Polar Protic | Methanol, Ethanol | Low to Medium | The solvent's strong hydrogen-bonding network is disrupted without the solute being able to reciprocate as a hydrogen bond donor, making dissolution less favorable. Solubility will be lower than in aprotic solvents of similar polarity. |

| Aqueous | Water | Very Low / Insoluble | The high lipophilicity and lack of key hydrogen bonding interactions make the molecule incompatible with the highly structured hydrogen-bonding network of water.[4] |

Part 2: Experimental Protocol for Solubility Determination

To move beyond prediction, empirical measurement is essential. The isothermal shake-flask method is a gold-standard technique for determining the saturation solubility of a compound. This protocol is designed to be self-validating by ensuring the system reaches thermodynamic equilibrium.

Objective: To accurately quantify the maximum concentration of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole that dissolves in a given solvent at a specified temperature.

Caption: Workflow for experimental solubility determination.

Methodology:

-

Preparation (Step 1):

-

Accurately weigh approximately 10-20 mg of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole into several 4 mL glass vials. The key is to add an amount that will be in clear excess of what is expected to dissolve, ensuring a solid phase remains at equilibrium.

-

Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Prepare a minimum of three replicate vials for each solvent to ensure statistical validity.

-

-

Equilibration (Step 2):

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a rotator within a temperature-controlled incubator (e.g., 25 °C).

-

Causality Insight: Agitate the samples for a minimum of 24 hours. This extended period is crucial to overcome kinetic barriers and ensure the system reaches true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Shorter times may result in an underestimation of the true solubility.

-

-

Phase Separation (Step 3):

-

After equilibration, allow the vials to stand undisturbed in the incubator for 1-2 hours to let the excess solid settle.

-

To completely separate the saturated solution (supernatant) from the undissolved solid, either:

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Filter the solution using a syringe fitted with a solvent-compatible 0.22 µm filter (e.g., PTFE).

-

-

Trustworthiness Check: This step is critical. Failure to completely remove undissolved particulates is the most common source of error, leading to an overestimation of solubility.

-

-

Sample Dilution and Quantification (Steps 4 & 5):

-

Immediately after separation, carefully pipette a known volume of the clear supernatant (e.g., 100 µL) into a new vial.

-

Dilute this aliquot with a suitable solvent to a concentration that falls within the linear range of your analytical instrument.

-

Quantify the concentration of the solute using a validated analytical method:

-

High-Performance Liquid Chromatography (HPLC): The preferred method for its specificity and sensitivity. Requires developing a method and creating a standard curve with known concentrations of the compound.

-

UV-Vis Spectroscopy: A faster but less specific method. Requires the compound to have a chromophore and the absence of interfering substances. A standard curve is also necessary.

-

Gravimetric Analysis: A simple method where a known volume of the supernatant is transferred to a pre-weighed vial, the solvent is slowly evaporated under a nitrogen stream or in a vacuum oven, and the vial is re-weighed. This method is less sensitive and prone to errors with volatile compounds but can be effective for high-solubility measurements.

-

-

-

Calculation (Step 6):

-

Using the concentration determined from the analytical method and accounting for the dilution factor, calculate the original concentration in the saturated solution.

-

Express the final solubility in standard units, such as mg/mL, g/L, or mol/L.

-

Part 3: Data Presentation and Practical Applications

Data Summary:

Quantitative results should be compiled into a clear, concise table, including the mean solubility and standard deviation from the replicate measurements.

| Solvent | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation | Molar Solubility (mol/L) |

| e.g., Dichloromethane | 25 | [Experimental Value] | [± Value] | [Calculated Value] |

| e.g., Acetonitrile | 25 | [Experimental Value] | [± Value] | [Calculated Value] |

| e.g., Toluene | 25 | [Experimental Value] | [± Value] | [Calculated Value] |

| e.g., Ethanol | 25 | [Experimental Value] | [± Value] | [Calculated Value] |

| e.g., Hexane | 25 | [Experimental Value] | [± Value] | [Calculated Value] |

Field-Proven Insights for Application:

-

For Chemical Synthesis: Solvents showing high solubility (>50 mg/mL), such as DMF, DCM, or THF, are excellent choices for reaction media, ensuring reactants remain in the solution phase for optimal interaction.[4][8]

-

For Purification by Recrystallization: The ideal solvent system involves finding a "good" solvent in which the compound is highly soluble at elevated temperatures and a "poor" solvent in which it is sparingly soluble at room temperature or below.[9] For this compound, a good candidate pair might be dissolving in hot acetone or ethyl acetate (good solvents) followed by the slow addition of hexane (a poor solvent) to induce crystallization upon cooling.

-

For Drug Development & Formulation: The low predicted aqueous solubility is a common challenge.[4] If this compound were a drug candidate, its high solubility in organic solvents would make it suitable for formulation strategies such as amorphous solid dispersions with polymers or lipid-based formulations to enhance oral bioavailability.[9]

Conclusion

The solubility of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole is dictated primarily by its significant nonpolar character, conferred by the N-tert-butyl group, and its inability to function as a hydrogen bond donor. This structure leads to a predictable preference for solubility in polar aprotic and nonpolar organic solvents over polar protic media. While this guide provides a strong theoretical framework for estimating its behavior, the detailed experimental protocol herein offers a robust and reliable pathway for researchers to obtain precise, quantitative data. This empirical data is indispensable for optimizing synthetic protocols, developing effective purification strategies, and advancing the compound in any research or development pipeline.

References

- BenchChem. (2025).

- Solubility of Things. (n.d.). Pyrazole.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.).

- Athabasca University. (2023). Solubility of Organic Compounds.

- BenchChem. (2025).

- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.

- IJNRD. (2024).

- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.

- Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- NIH. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

- MDPI. (n.d.).

Sources

- 1. Recent Advances in Synthesis and Properties of Pyrazoles | MDPI [mdpi.com]

- 2. ijnrd.org [ijnrd.org]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ascendiacdmo.com [ascendiacdmo.com]

- 6. chem.ws [chem.ws]

- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Commercial Landscape of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, the accessibility and purity of chemical intermediates are paramount to the success of a project. This guide provides an in-depth technical overview of the commercial availability of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole, a versatile heterocyclic building block. Due to isomerism and the common use of protecting groups in synthesis, this guide will focus on the most commercially prominent and synthetically relevant precursor, tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate (CAS No. 1021919-24-3) , and the pathway to the deprotected target molecule.

Strategic Importance in Medicinal Chemistry

Substituted pyrazoles are a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Their prevalence stems from their ability to act as bioisosteres for other functional groups, engage in hydrogen bonding, and provide a stable scaffold for further chemical modification. The bromine atom on the pyrazole ring is a particularly valuable functional handle, enabling a variety of cross-coupling reactions to introduce molecular complexity. This makes 4-bromo-1H-pyrazole and its derivatives crucial intermediates in the synthesis of complex molecules with desired biological activities for therapeutic areas such as oncology, infectious diseases, and central nervous system disorders.[1]

Commercial Availability and Procurement